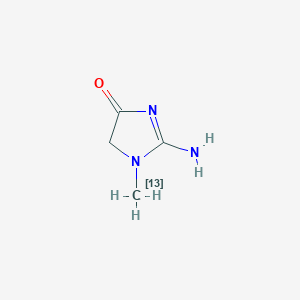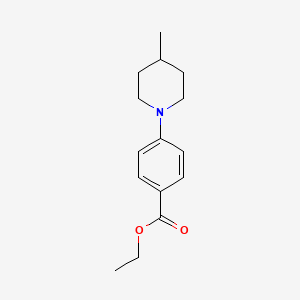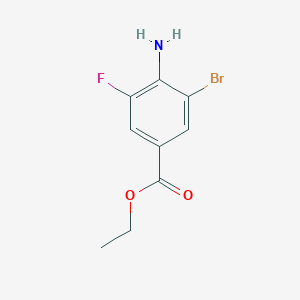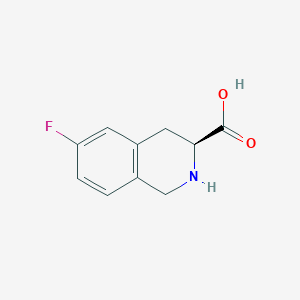
Creatinine-(methyl-13C)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Creatinine-(methyl-13C) is a labeled form of creatinine, where the methyl group contains the carbon-13 isotope. This compound is primarily used in scientific research to trace metabolic pathways and study biochemical processes due to its isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Creatinine-(methyl-13C) typically involves the incorporation of carbon-13 into the methyl group of creatinine. This can be achieved through various synthetic routes, including the use of labeled precursors in the synthesis process. The reaction conditions often involve controlled environments to ensure the incorporation of the isotope without altering the chemical structure of creatinine .
Industrial Production Methods: Industrial production of Creatinine-(methyl-13C) involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and purity, ensuring that the final product meets the required specifications for research applications .
化学反応の分析
Types of Reactions: Creatinine-(methyl-13C) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the metabolic pathways and understanding the biochemical behavior of creatinine in different environments .
Common Reagents and Conditions: Common reagents used in the reactions of Creatinine-(methyl-13C) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired outcomes, such as specific temperature, pH, and solvent systems .
Major Products Formed: The major products formed from the reactions of Creatinine-(methyl-13C) depend on the type of reaction and the reagents used. For example, oxidation reactions may produce creatinine derivatives with altered functional groups, while reduction reactions may lead to the formation of reduced forms of creatinine .
科学的研究の応用
Creatinine-(methyl-13C) is widely used in scientific research due to its isotopic labeling, which allows for precise tracking and analysis of metabolic pathways. In chemistry, it is used to study reaction mechanisms and kinetics. In biology and medicine, it is employed to investigate renal function and muscle metabolism. Additionally, it has applications in industry for quality control and process optimization .
作用機序
The mechanism of action of Creatinine-(methyl-13C) involves its incorporation into metabolic pathways, where it behaves similarly to natural creatinine. The carbon-13 isotope allows for detailed tracking using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry. This enables researchers to study the molecular targets and pathways involved in creatinine metabolism .
類似化合物との比較
Similar Compounds:
- Creatinine-(methyl-d3)
- Creatinine-4,5-13C2-1-15N-(methyl-13C,d3)
- Creatine-(methyl-13C) monohydrate
Uniqueness: Creatinine-(methyl-13C) is unique due to its specific isotopic labeling, which provides distinct advantages in research applications. Compared to other labeled compounds, it offers precise tracking and analysis capabilities, making it a valuable tool in various scientific studies .
特性
CAS番号 |
1173022-95-1 |
|---|---|
分子式 |
C4H7N3O |
分子量 |
114.11 g/mol |
IUPAC名 |
2-imino-1-(113C)methylimidazolidin-4-one |
InChI |
InChI=1S/C4H7N3O/c1-7-2-3(8)6-4(7)5/h2H2,1H3,(H2,5,6,8)/i1+1 |
InChIキー |
DDRJAANPRJIHGJ-OUBTZVSYSA-N |
SMILES |
CN1CC(=O)N=C1N |
異性体SMILES |
[13CH3]N1CC(=O)NC1=N |
正規SMILES |
CN1CC(=O)NC1=N |
ピクトグラム |
Irritant |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-(4-methoxyphenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045900.png)
![ethyl 2-(2,2-difluoroethyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045902.png)
![5-(chloromethyl)-1,2-dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B3045903.png)
![ethyl 3-cyclopropyl-2-(4-methoxyphenyl)-6-oxo-6,7-dihydro-2H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045904.png)
![1-(2-fluorophenyl)-3-methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3045907.png)
![3-(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)propanenitrile](/img/structure/B3045908.png)
![Ethyl 7-(difluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3045909.png)
![3-Cyclopropyl-4-(difluoromethyl)-7-methylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B3045910.png)
![Methyl 1-isopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3045911.png)
![[3-(3-Chlorophenyl)-4-methoxyphenyl]methan-1-ol](/img/structure/B3045914.png)

![1-Oxa-8-azaspiro[4.6]undecane](/img/structure/B3045917.png)

